molecular formula C15H19N3O2S2 B5116781 N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5116781
M. Wt: 337.5 g/mol
InChI Key: UHKDBEXKQSZPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, commonly referred to as BMTA, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a member of the thiadiazole family of compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

BMTA has been studied for its potential use in various scientific research applications. One of the main areas of research is its use as an antitumor agent. Several studies have shown that BMTA exhibits potent antitumor activity against a wide range of cancer cell lines. BMTA has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.

Mechanism of Action

The exact mechanism of action of BMTA is not fully understood. However, it has been suggested that BMTA exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. BMTA has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BMTA has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and xanthine oxidase. BMTA has also been shown to possess anti-inflammatory and antioxidant properties. In addition, BMTA has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMTA in lab experiments is its potent antitumor activity. BMTA has been shown to exhibit activity against a wide range of cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using BMTA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the research on BMTA. One of the main areas of research is the development of new anticancer drugs based on BMTA. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of BMTA for the treatment of various inflammatory and oxidative stress-related disorders. Furthermore, the development of new synthesis methods for BMTA and its analogs could lead to the discovery of new compounds with improved biological activities.

Synthesis Methods

The synthesis of BMTA involves the reaction of 3-butoxyaniline with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields BMTA as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-3-4-8-20-13-7-5-6-12(9-13)16-14(19)10-21-15-18-17-11(2)22-15/h5-7,9H,3-4,8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKDBEXKQSZPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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